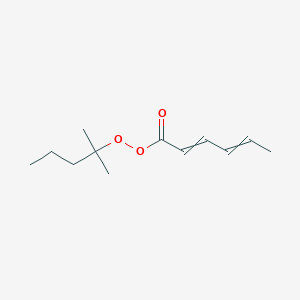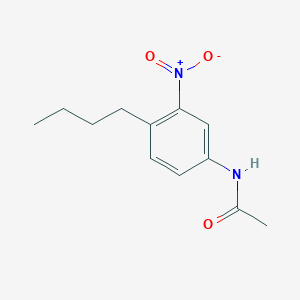
2-Methyl-6-nitropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-nitropyridine-4-carboxamide is a chemical compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitropyridine-4-carboxamide typically involves nitration and amide formation reactions. One common method starts with 2-methylpyridine, which undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The resulting 2-methyl-6-nitropyridine is then reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The methyl group can participate in electrophilic substitution reactions, while the nitro group can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Reduction: 2-Methyl-6-aminopyridine-4-carboxamide.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2-Methyl-6-nitropyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-6-nitropyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
- 2-Methyl-3-nitropyridine-4-carboxamide
- 2-Methyl-5-nitropyridine-4-carboxamide
- 2-Methyl-6-aminopyridine-4-carboxamide
Comparison: 2-Methyl-6-nitropyridine-4-carboxamide is unique due to the specific positioning of its nitro and carboxamide groups, which influence its reactivity and potential applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and development.
属性
CAS 编号 |
60780-18-9 |
|---|---|
分子式 |
C7H7N3O3 |
分子量 |
181.15 g/mol |
IUPAC 名称 |
2-methyl-6-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C7H7N3O3/c1-4-2-5(7(8)11)3-6(9-4)10(12)13/h2-3H,1H3,(H2,8,11) |
InChI 键 |
IACFVUATNDFLJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)[N+](=O)[O-])C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


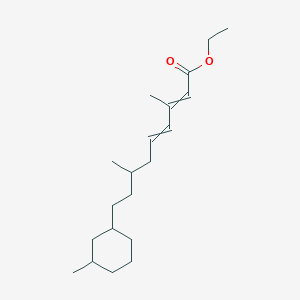
![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)

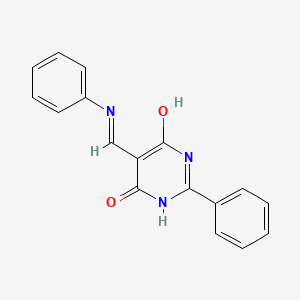

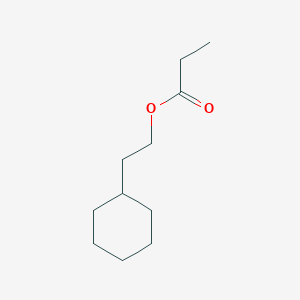
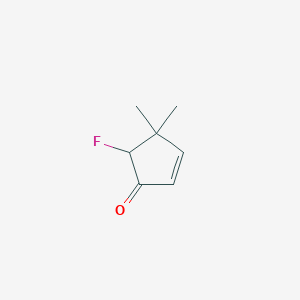
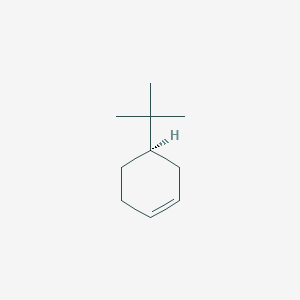
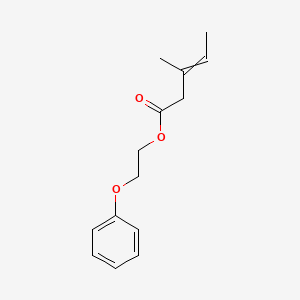

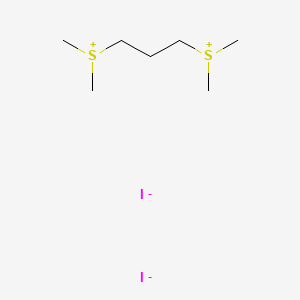
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
